molecular formula C9H7N3O4 B1328753 7-nitro-1H-indazol-5-yl acetate CAS No. 1031927-26-0

7-nitro-1H-indazol-5-yl acetate

Cat. No.: B1328753
CAS No.: 1031927-26-0
M. Wt: 221.17 g/mol
InChI Key: HTXSKDSGGTXTRR-UHFFFAOYSA-N
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Description

7-Nitro-1H-indazol-5-yl acetate is a chemical compound that belongs to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a nitro group at the 7th position and an acetate group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-1H-indazol-5-yl acetate typically involves the nitration of 1H-indazole followed by acetylation. One common method includes the nitration of 1H-indazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1H-indazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-indazol-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    7-Nitro-1H-indazole: Lacks the acetate group but shares the nitro-indazole core structure.

    5-Acetoxy-7-nitro-1H-indazole: Another name for 7-nitro-1H-indazol-5-yl acetate.

    1H-Indazole: The parent compound without any substituents.

Uniqueness: this compound is unique due to the presence of both the nitro and acetate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

(7-nitro-1H-indazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-5(13)16-7-2-6-4-10-11-9(6)8(3-7)12(14)15/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXSKDSGGTXTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292030
Record name 1H-Indazol-5-ol, 7-nitro-, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-26-0
Record name 1H-Indazol-5-ol, 7-nitro-, 5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-5-ol, 7-nitro-, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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